
lithium;1-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-propylpyrrolidine is a chemical compound that combines lithium with a propyl-substituted pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of lithium and the structural characteristics of the pyrrolidine ring make this compound a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-propylpyrrolidine typically involves the reaction of 1-propylpyrrolidine with a lithium reagent. One common method is the reaction of 1-propylpyrrolidine with lithium metal in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lithium and pyrrolidine derivatives.
Reduction: It can be reduced to form lithium hydrides and other reduced forms of pyrrolidine.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenated compounds and are carried out in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides and pyrrolidine N-oxides, while reduction can produce lithium hydrides and reduced pyrrolidine derivatives.
Applications De Recherche Scientifique
Lithium;1-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Mécanisme D'action
The mechanism of action of lithium;1-propylpyrrolidine involves its interaction with molecular targets and pathways. Lithium ions can modulate various signaling pathways, including those involving inositol monophosphatase and glycogen synthase kinase 3. These interactions can influence cellular processes such as neurotransmitter release, gene expression, and enzyme activity. The propylpyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but without the lithium component.
N-propylpyrrolidine: Similar to lithium;1-propylpyrrolidine but lacks the lithium ion.
Lithium pyrrolidide: Contains lithium and a pyrrolidine ring but without the propyl substitution.
Uniqueness
This compound is unique due to the combination of lithium and the propyl-substituted pyrrolidine ring This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Propriétés
Numéro CAS |
209900-12-9 |
|---|---|
Formule moléculaire |
C7H14LiN |
Poids moléculaire |
119.2 g/mol |
Nom IUPAC |
lithium;1-propylpyrrolidine |
InChI |
InChI=1S/C7H14N.Li/c1-2-5-8-6-3-4-7-8;/h1-7H2;/q-1;+1 |
Clé InChI |
OERWYZWXDCFFJF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]CCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


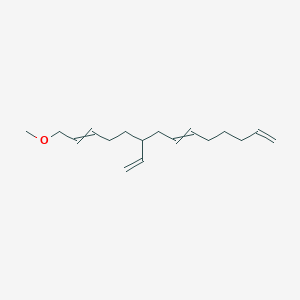
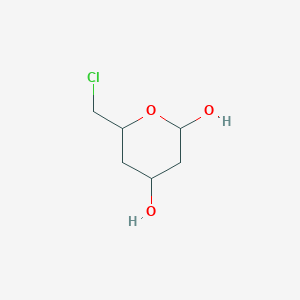
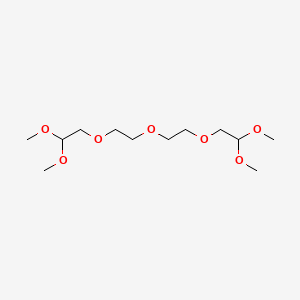
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
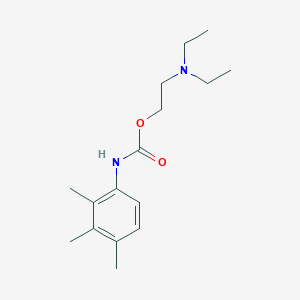
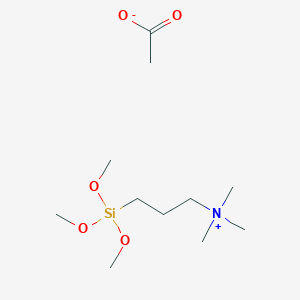
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
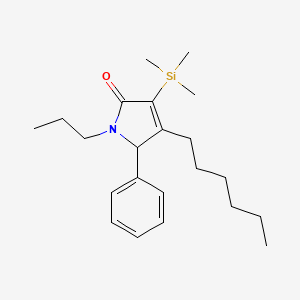
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
